D-Glucose-13C-4
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Overview
Description
D-Glucose-13C-4: is a stable isotope-labeled form of D-Glucose, where the carbon-4 atom is replaced with carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-13C-4 can be synthesized through the incorporation of carbon-13 into D-Glucose. This is typically achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled substrates. The labeled glucose is then extracted and purified .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The glucose produced by these microorganisms is then harvested and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C-4 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
Scientific Research Applications
D-Glucose-13C-4 is extensively used in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study metabolic pathways and fluxes.
Biology: Used to study glucose metabolism in cells and tissues.
Medicine: Used in metabolic studies to understand diseases like diabetes and cancer.
Industry: Used in the production of labeled compounds for research and development
Mechanism of Action
D-Glucose-13C-4 functions similarly to unlabeled D-Glucose in biological systems. It is taken up by cells and metabolized through glycolysis and the citric acid cycle. The carbon-13 label allows researchers to trace the metabolic pathways and measure the flux of glucose in various biological processes .
Comparison with Similar Compounds
- D-Glucose-13C-1
- D-Glucose-13C-2
- D-Glucose-13C-3
- D-Glucose-13C-5
- D-Glucose-13C-6
Comparison: D-Glucose-13C-4 is unique because the carbon-13 label is specifically on the carbon-4 atom. This allows for specific tracing of metabolic pathways involving the carbon-4 position. Other labeled glucose compounds have the carbon-13 label on different positions, which can be used to study different aspects of glucose metabolism .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-SAHBNLNBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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